tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate
Description
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-4-piperidin-1-ylphenyl)carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-12-7-8-14(13(17)11-12)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10,17H2,1-3H3,(H,18,20) |
InChI Key |
IVTUCPWXQWKIDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N2CCCCC2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution Followed by Reduction and Protection
This method leverages nitroaromatic intermediates for sequential functionalization:
Step 1: React 1-fluoro-2-nitrobenzene with tert-butyl piperidin-4-ylcarbamate under basic conditions (e.g., K₂CO₃ in DMF at 100°C) to yield 4-(2-nitro-4-fluorophenyl)piperidine-1-carboxylate .
Step 2: Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, forming 4-(3-amino-4-fluorophenyl)piperidine-1-carboxylate .
Step 3: Introduce the carbamate group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to protect the amine, yielding the target compound.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 100°C | ~60% | |
| 2 | H₂ (5 bar), Pd/C | 95% | |
| 3 | Boc₂O, Et₃N, THF | 85% |
Curtius Rearrangement for Carbamate Installation
This route employs acyl azide intermediates for carbamate formation:
Step 1: Convert 3-amino-4-(piperidin-1-yl)benzoic acid to its acyl azide using di-tert-butyl dicarbonate and sodium azide in a polar solvent (e.g., THF).
Step 2: Heat the acyl azide to 75°C to induce Curtius rearrangement, generating an isocyanate intermediate.
Step 3: Trap the isocyanate with tert-butanol to form the tert-butyl carbamate.
| Step | Conditions | Yield | Challenges |
|---|---|---|---|
| 1 | NaN₃, Boc₂O, THF | 70% | Competing ester formation |
| 2–3 | 75°C, tert-butanol | 65% | Thermal instability |
Direct Coupling via Activated Esters
A fragment-based approach using prefunctionalized intermediates:
Step 1: Synthesize 3-nitro-4-(piperidin-1-yl)phenylamine via Ullmann coupling or Buchwald-Hartwig amination.
Step 2: Reduce the nitro group to an amine using H₂/Pd-C or SnCl₂/HCl .
Step 3: Protect the amine with Boc anhydride using HOBt/HBTU activation in dichloromethane.
| Step | Reagents | Yield | Reference |
|---|---|---|---|
| 1 | CuI, L-proline, K₃PO₄ | 55% | |
| 3 | HOBt, HBTU, DIPEA | 80% |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted piperidinyl compounds .
Scientific Research Applications
tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This inhibition can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs of tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate include:
tert-Butyl (1-acetylpiperidin-4-yl)carbamate (): Features a piperidine ring acetylated at the 1-position. The acetyl group introduces electron-withdrawing properties, reducing nucleophilicity compared to the target compound’s free amino group. Used as a precursor in synthesizing pyrimidine-4-carboxamide derivatives .
(S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate (): Contains a 3-aminopyridin-4-yl group instead of a phenyl ring. Reported LogP = 3.19 and PSA = 80.48 Ų, indicating moderate lipophilicity and polarity .
tert-ButylN-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-carbamate (): Incorporates a cyanoacetyl group and a methyl-substituted piperidine. The cyano group enhances electrophilicity, enabling covalent interactions in biological targets. Single-crystal X-ray data confirm stereochemical configuration, critical for activity in Tofacitinib-like derivatives .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | LogP | PSA (Ų) | Key Substituents |
|---|---|---|---|---|---|
| This compound | C16H25N3O2 | 291.39 | - | - | 3-amino-4-(piperidin-1-yl)phenyl |
| tert-Butyl (1-acetylpiperidin-4-yl)carbamate | C12H22N2O3 | 242.32 | - | - | 1-acetylpiperidin-4-yl |
| (S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate | C15H24N4O2 | 292.38 | 3.19 | 80.48 | 3-aminopyridin-4-yl, piperidin-3-yl |
| tert-ButylN-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-carbamate | C15H25N3O3 | 295.38 | - | - | 2-cyanoacetyl, 4-methylpiperidin-3-yl |
- LogP and PSA Trends : The (S)-tert-butyl analog () exhibits a LogP of 3.19, suggesting moderate lipophilicity suitable for blood-brain barrier penetration. Its PSA (80.48 Ų) reflects polarity from the pyridine and carbamate groups. The target compound’s phenyl ring may confer higher LogP than pyridine-containing analogs .
Biological Activity
Introduction
tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural components, including a tert-butyl group, an amino group, and a piperidine moiety attached to a phenyl ring, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Properties
- Molecular Formula: C16H25N3O2
- Molecular Weight: 291.39 g/mol
- IUPAC Name: tert-butyl N-(3-amino-4-(piperidin-1-yl)phenyl)carbamate
- InChI Key: IVTUCPWXQWKIDI-UHFFFAOYSA-N
The compound's structure allows for significant versatility in biological interactions, particularly as an enzyme inhibitor, which is crucial for therapeutic applications.
Biological Activity
Research indicates that this compound may function as an enzyme inhibitor. This mechanism typically involves binding to specific enzymes or receptors, thereby inhibiting their activity and influencing various biological pathways. Such interactions are vital for developing treatments targeting conditions associated with enzyme dysfunctions.
Enzyme Inhibition Studies
In vitro studies have demonstrated the compound's potential as an inhibitor of β-secretase and acetylcholinesterase, both of which play critical roles in neurodegenerative diseases such as Alzheimer's disease (AD). For instance, one study reported that a related compound (M4) showed significant inhibition of amyloid beta peptide aggregation and improved cell viability in astrocytes exposed to toxic levels of Aβ 1-42. Although M4 is structurally distinct from this compound, it provides insight into the biological relevance of similar compounds in neuroprotection .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
Case Studies
-
Neuroprotection Against Aβ Toxicity
- In a study assessing the protective effects against Aβ-induced toxicity in astrocytes, M4 demonstrated a significant increase in cell viability when co-administered with Aβ 1-42. This suggests that compounds with similar structures to tert-butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate could offer neuroprotective benefits by mitigating oxidative stress and inflammatory responses associated with AD .
-
Inflammation Modulation
- Another investigation into the compound's abil
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
